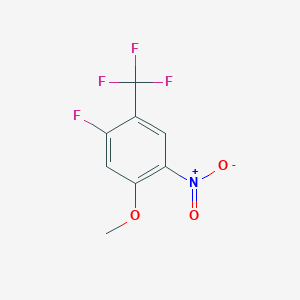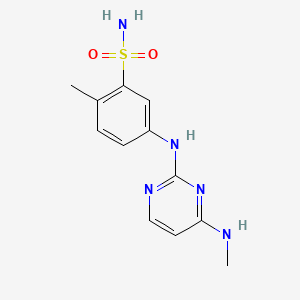![molecular formula C18H14FNaO4S B13434479 Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate is a heterocyclic compound with the molecular formula C18H14FNaO4S and a molecular weight of 368.35 g/mol . This compound is characterized by the presence of a furan ring substituted with a 3-fluorophenyl group and a benzenesulfinate moiety . It is primarily used for research purposes in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate typically involves the following steps :
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Substitution with 3-Fluorophenyl Group: The furan ring is then substituted with a 3-fluorophenyl group using a suitable reagent, such as a fluorinated aromatic compound, under specific reaction conditions.
Introduction of Benzenesulfinate Moiety:
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques and equipment .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include :
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenated compounds or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new substituted compounds .
Aplicaciones Científicas De Investigación
Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate involves its interaction with specific molecular targets and pathways . The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate include :
Sodium;4-[3-(3-chlorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate: Similar structure with a chlorine atom instead of fluorine.
Sodium;4-[3-(3-bromophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate: Similar structure with a bromine atom instead of fluorine.
Sodium;4-[3-(3-methylphenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties .
Propiedades
Fórmula molecular |
C18H14FNaO4S |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate |
InChI |
InChI=1S/C18H15FO4S.Na/c1-18(2)17(20)15(12-4-3-5-13(19)10-12)16(23-18)11-6-8-14(9-7-11)24(21)22;/h3-10H,1-2H3,(H,21,22);/q;+1/p-1 |
Clave InChI |
NANQELZRMZZGAN-UHFFFAOYSA-M |
SMILES canónico |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)[O-])C3=CC(=CC=C3)F)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


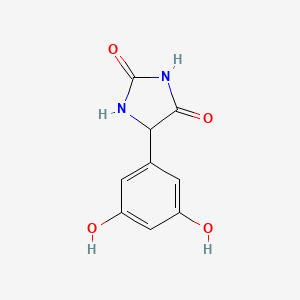
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
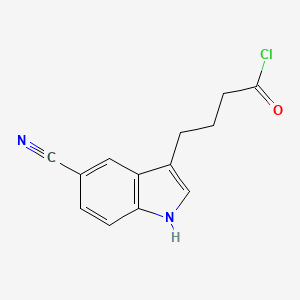
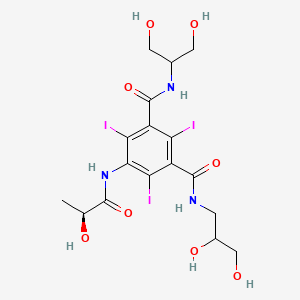
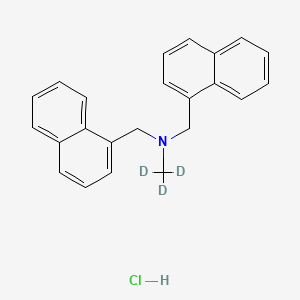
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B13434431.png)
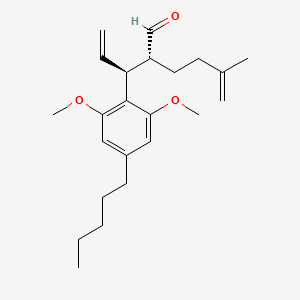
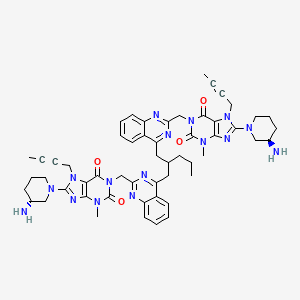
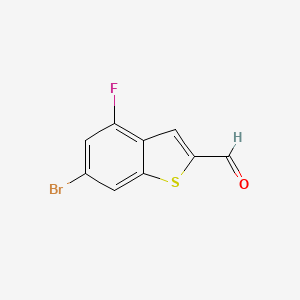
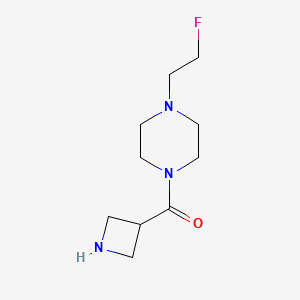

![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
